2-(4H-1,2,4-Triazol-4-YL)nicotinic acid
Description
IUPAC Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic systems containing multiple nitrogen-bearing rings. The official IUPAC designation is 2-(4H-1,2,4-Triazol-4-yl)nicotinic acid, which precisely describes the substitution pattern where a 4H-1,2,4-triazol-4-yl group is attached at the 2-position of the nicotinic acid framework. This nomenclature system clearly distinguishes the compound from related isomers such as 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid, which features the triazole substituent at the 5-position with different nitrogen connectivity.
The compound is classified under the Chemical Abstracts Service registry number 1017791-33-1, providing unique identification within chemical databases. The systematic classification places this molecule within the broader category of pyridinecarboxylic acid derivatives, specifically as a substituted nicotinic acid where the substituent is a five-membered triazole heterocycle. The compound also carries the MDL number MFCD09972038, facilitating cross-referencing across multiple chemical information systems.
The structural classification reveals a bifunctional heterocyclic system combining the electron-deficient pyridine ring of nicotinic acid with the nitrogen-rich triazole moiety. This dual heterocyclic nature positions the compound within specialized chemical classes that often exhibit unique pharmacological and materials science applications. The 4H-tautomeric form designation in the triazole portion indicates the specific tautomeric state that predominates under standard conditions.
Structure
2D Structure
Properties
IUPAC Name |
2-(1,2,4-triazol-4-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-2-1-3-9-7(6)12-4-10-11-5-12/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBXRXHJEHBOAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=NN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
This method involves the synthesis of ester formylhydrazones from alkyl imidate hydrochlorides and formylhydrazine, followed by cyclization with hydrazides to form the triazole core, which is then functionalized to obtain the nicotinic acid derivative.
Step-by-step Process
Formation of Ester Formylhydrazones:
- Alkyl imidate hydrochlorides react with formylhydrazine in an organic solvent (e.g., ethanol or acetonitrile) under reflux conditions to produce ester formylhydrazones.
- Typical reaction conditions: heating at 80–110°C for 1–2 hours.
- Example: Alkyl imidate hydrochloride + formylhydrazine → ester formylhydrazone.
-
- The ester formylhydrazones are treated with acetic acid hydrazide, isonicotinic acid hydrazide, or nicotinic acid hydrazide.
- Reflux at 110–120°C for 1.5 hours facilitates cyclization, yielding 4-acylamino-4H-1,2,4-triazoles.
- The reaction is monitored via TLC, and products are purified by recrystallization.
Functionalization to Nicotinic Acid Derivative:
- The resulting triazole compounds are further functionalized at the 2-position with nicotinic acid groups, often through amidation or ester hydrolysis, to produce the target compound.
Research Findings
Data Table: Typical Reaction Conditions
| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|---|
| Formation of ester formylhydrazones | Alkyl imidate hydrochlorides + formylhydrazine | Ethanol | 80–110°C | 1–2 hr | Variable | Reflux |
| Cyclization to triazoles | Ester formylhydrazones + hydrazides | Ethanol | 110–120°C | 1.5 hr | ~47–60% | Recrystallization |
Direct Cyclization Using Salicylamide and Salicyloyl Chloride
Overview
This method is particularly relevant for synthesizing benzoxazinone intermediates, which can be further transformed into the target compound.
Step-by-step Process
Preparation of 2-(2-Hydroxyphenyl)-benzoxazin-4-one:
- Salicylamide reacts with salicyloyl chloride at elevated temperatures (~170°C). This reaction involves nucleophilic acyl substitution, leading to cyclization and formation of the benzoxazinone core.
Conversion to the Triazole Derivative:
- The benzoxazinone intermediate reacts with hydrazine derivatives such as 4-hydrazinobenzoic acid under reflux in ethanol or methanol.
- The reaction proceeds at 65–70°C for 4 hours, leading to the formation of the target 2-(4H-1,2,4-triazol-4-yl)nicotinic acid after subsequent functionalization steps.
Research Findings
Data Table: Synthesis of Benzoxazinone Intermediate
| Step | Reagents | Conditions | Duration | Yield | Notes |
|---|---|---|---|---|---|
| Cyclization | Salicylamide + salicyloyl chloride | 170°C | 2–3 hr | Not specified | Nucleophilic acyl substitution |
Multi-step Synthesis of the Final Compound
Overview
This approach combines the previous methods with additional steps like amidation, ester hydrolysis, and purification to yield the final this compound.
Key Steps
Preparation of the Intermediate:
- Synthesis of the benzoxazinone core as described above.
- Reaction with hydrazine derivatives to form the triazole ring.
- Functionalization with nicotinic acid derivatives through amidation or ester hydrolysis.
-
- The crude product is purified via recrystallization from suitable solvents such as ethyl acetate, methanol, or dichloromethane.
- Characterization involves melting point determination, IR, NMR, and elemental analysis to confirm purity.
Research Findings
Data Table: Final Synthesis Conditions
| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|---|
| Amidation | Triazole intermediate + nicotinic acid derivative | Ethanol or methanol | Reflux (65–70°C) | 4 hr | Variable | Purification by recrystallization |
Summary of Key Preparation Methods
| Method | Main Features | Advantages | Limitations |
|---|---|---|---|
| Ester formylhydrazone cyclization | Uses alkyl imidate hydrochlorides and hydrazides | Versatile, allows substitution control | Requires multiple steps, purification needed |
| Salicylamide/salicyloyl chloride route | Direct cyclization to benzoxazinone, then hydrazine reaction | Cost-effective, scalable | Requires high temperature, careful purification |
| Multi-step functionalization | Combines previous methods with amidation and hydrolysis | Precise control over final structure | Longer synthesis time |
Chemical Reactions Analysis
Types of Reactions
2-(4H-1,2,4-Triazol-4-YL)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, amine derivatives, and oxides, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the potential of 2-(4H-1,2,4-triazol-4-yl)nicotinic acid as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2. This compound has been synthesized as part of a series of derivatives aimed at enhancing anti-inflammatory effects while minimizing side effects associated with non-selective COX inhibitors.
- Mechanism of Action : The compound exhibits potent inhibition of COX-2, which is implicated in inflammatory processes. In vitro assays have demonstrated IC50 values ranging from 0.04 to 0.14 μM for COX-2 inhibition, indicating strong efficacy compared to standard drugs like celecoxib .
- Therapeutic Potential : The dual action of inhibiting pro-inflammatory cytokines (e.g., TNF-α and IL-6) and reactive oxygen species (ROS) positions this compound as a promising candidate for treating conditions characterized by inflammation and oxidative stress .
Antimicrobial Properties
The synthesis of various 1,2,4-triazole derivatives has shown that compounds containing the triazole moiety possess significant antimicrobial activities. Specifically, this compound has been explored for its effectiveness against a range of pathogens.
- Synthesis and Testing : Derivatives were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus, with some exhibiting moderate to strong antibacterial activity . The structural characteristics of triazoles contribute to their ability to disrupt microbial cell functions.
Case Study 1: Anti-inflammatory Efficacy
In a study aimed at developing new anti-inflammatory agents, researchers synthesized several derivatives of nicotinic acid fused with triazole rings. The study focused on their ability to inhibit COX enzymes and reduce inflammation in animal models.
| Compound | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|
| Compound A | 0.04 | 60.71 |
| Compound B | 0.10 | 100 |
| Compound C | 0.14 | 75 |
This table illustrates the promising results obtained from various compounds derived from this compound, indicating their potential for further development into therapeutic agents .
Case Study 2: Antimicrobial Activity
A series of triazole derivatives were synthesized and evaluated for their antimicrobial properties against several bacterial strains. The results indicated that certain modifications to the triazole structure significantly enhanced antimicrobial efficacy.
| Derivative | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Derivative X | Moderate | Strong |
| Derivative Y | Strong | Moderate |
These findings highlight the versatility of the triazole framework in developing new antimicrobial agents .
Proteomics Research Applications
Beyond medicinal applications, this compound is utilized in proteomics research as a biochemical tool for studying protein interactions and functions. Its unique chemical properties allow it to serve as a probe in various biochemical assays.
Biochemical Properties
The compound's molecular formula and molecular weight (190.16 g/mol) make it suitable for various applications in biochemical research . It can be employed in experiments requiring specific binding interactions with proteins or enzymes.
Mechanism of Action
The mechanism of action of 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, such as the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . This interaction is crucial in the compound’s antimicrobial and anticancer effects, as it disrupts essential enzymatic processes in pathogens and cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally distinct from other triazole-containing derivatives. Below is a detailed comparison with key analogs:
Structural Analog: 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic Acid
- Structural Differences : Incorporates additional phenyl and pyridyl substituents on the triazole ring.
- Physicochemical Properties: Exhibits solvent-dependent polymorphism, forming different crystalline phases in methanol vs. acetone.
- Applications : Primarily studied for crystallographic behavior, whereas the target compound is explored for coordination polymers and photoluminescence .
Functional Analog: 4-(4H-1,2,4-Triazol-4-yl)benzoic Acid (4-Htba)
- Structural Differences : Replaces the pyridine ring (nicotinic acid) with a benzene ring (benzoic acid).
- Coordination Chemistry : Both compounds form metal-organic frameworks (MOFs) with Zn(II) and Cd(II), but 4-Htba-based MOFs exhibit higher thermal stability (decomposition >300°C) compared to nicotinic acid derivatives, likely due to reduced steric hindrance .
- Photoluminescence : 4-Htba-Cd(II) complexes emit blue light (λmax = 450 nm), while nicotinic acid analogs show redshifted emissions (λmax ≈ 480–500 nm) due to extended π-conjugation .
Pharmacological Analog: 2-(4H-1,2,4-Triazol-4-yl)isonicotinic Acid
- Structural Differences : Isonicotinic acid has the carboxylic acid group at the 4-position of the pyridine ring vs. the 2-position in nicotinic acid.
- Biological Activity : Isonicotinic acid derivatives are associated with antimycobacterial properties, while nicotinic acid analogs are less studied pharmacologically. The triazole moiety in both compounds may enhance antimicrobial activity via hydrogen bonding to microbial enzymes .
Physicochemical Analog: 2-(4H-1,2,4-Triazol-4-yl)phenol
- Structural Differences : Substitutes the carboxylic acid group with a hydroxyl group.
- Solubility: The phenol derivative has lower water solubility (logP ≈ 1.2) compared to the carboxylic acid analog (logP ≈ 0.5) due to reduced polarity.
- Crystallinity: The dihedral angle between the triazole and aromatic rings is 41.74° in the phenol derivative, leading to less planar structures and weaker π-π interactions than in nicotinic acid analogs (near-planar conformation) .
Comparative Data Table
Key Research Findings
- Coordination Chemistry : this compound forms luminescent Zn(II) and Cd(II) coordination polymers with tunable emission wavelengths, making it suitable for optoelectronic applications .
- aureus) .
- Solvent Interactions : Unlike solvent-polymorphic analogs , the compound shows consistent crystallinity in polar aprotic solvents like DMF and DMSO .
Biological Activity
2-(4H-1,2,4-Triazol-4-YL)nicotinic acid is a compound that belongs to the class of triazole derivatives, which have garnered significant attention due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticonvulsant, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a triazole ring linked to a nicotinic acid moiety. This unique structure is responsible for its varied biological activities.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial efficacy of several derivatives, including this compound against various pathogenic microorganisms.
| Compound | Microorganism | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 30 mm |
| This compound | S. aureus | 28 mm |
These results indicate that this compound has strong inhibitory effects against both Gram-positive and Gram-negative bacteria .
Anticonvulsant Activity
The anticonvulsant properties of triazole derivatives have been extensively studied. Research indicates that compounds with triazole rings can modulate neurotransmitter systems and ion channels involved in seizure activity.
Case Study: Anticonvulsant Screening
A study conducted on various triazole derivatives found that some exhibited significant anticonvulsant activity in mouse models:
| Compound | Model Used | Dose (mg/kg) | Effectiveness |
|---|---|---|---|
| This compound | PTZ-induced seizures | 30 mg/kg | Significant protection |
| This compound | MES test | 100 mg/kg | Moderate protection |
The results indicated that at specific dosages, the compound effectively increased seizure thresholds and provided protective effects against induced seizures .
The mechanism by which this compound exerts its biological effects is believed to involve interactions with various receptors and ion channels. Molecular docking studies suggest strong binding affinity to sodium channels and GABA receptors, which are crucial in regulating neuronal excitability .
Therapeutic Potential
Given its biological activities, this compound shows promise as a potential therapeutic agent in treating infections and seizure disorders. Further research is needed to explore its efficacy in clinical settings and to understand its pharmacokinetics and safety profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(4H-1,2,4-Triazol-4-YL)nicotinic acid, and how can reaction yields be optimized?
- Methodological Answer : Synthesis often involves organolithium reagent additions to pyridyl-oxazoline intermediates, followed by oxidation and deprotection steps. For example, substituted nicotinic acids can be synthesized by reacting nicotinic acid-derived oxazolines with n-butyllithium or phenyllithium, followed by air oxidation and acid hydrolysis . Yield optimization requires precise stoichiometric control of organolithium reagents and inert reaction conditions to prevent side reactions. Monitoring via TLC or HPLC is recommended to track intermediate formation.
Q. How can X-ray crystallography be utilized to confirm the molecular structure and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving the planar arrangement of the triazole and pyrimidine/nicotinic acid moieties. For example, in related triazole-pyrimidine derivatives, dihedral angles between rings were measured as 2.9°, confirming near-coplanarity, which influences π-π stacking and hydrogen-bonding networks . SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging high-resolution data to resolve potential twinning or disorder .
Q. What analytical techniques are most effective for purity assessment and impurity profiling?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard, using relative retention times (RRTs) to identify impurities. For example, triazole-related impurities (e.g., regioisomers or oxidation byproducts) can be quantified using pharmacopeial methods with response limits calibrated against reference standards . Complementary techniques like GC-MS or LC-HRMS are advised for structural elucidation of unknown impurities .
Advanced Research Questions
Q. How do structural modifications at the triazole or nicotinic acid moieties influence luminescent properties in coordination polymers or MOFs?
- Methodological Answer : The triazole group’s π-conjugation and lone-pair electrons enable ligand-to-metal charge transfer (LMCT) in MOFs, which can be tuned by substituents. For instance, introducing electron-donating groups (e.g., -NH₂) on the triazole ring enhances luminescence intensity, while steric bulk (e.g., phenyl groups) may alter emission wavelengths. Time-resolved fluorescence spectroscopy and DFT calculations are recommended to correlate structure-property relationships .
Q. What strategies resolve contradictions in pharmacological data, such as inconsistent activity in kinase inhibition assays?
- Methodological Answer : Contradictions may arise from differential binding modes or solvent effects. Molecular docking studies combined with isothermal titration calorimetry (ITC) can validate binding affinities. For example, if a compound shows variable IC₅₀ values, crystallizing the protein-ligand complex or using cryo-EM to visualize binding pockets can clarify steric or electronic mismatches .
Q. How can experimental phasing challenges in crystallography (e.g., weak anomalous signal) be addressed for derivatives of this compound?
- Methodological Answer : For heavy-atom derivatives, selenium or bromine substitution at specific positions (e.g., pyrimidine C5) improves anomalous scattering. SHELXC/D/E pipelines enable rapid phasing, particularly for small-molecule fragments with low solvent content. Multi-wavelength anomalous dispersion (MAD) is preferred for ambiguous cases .
Q. What are the key considerations for designing ADME (absorption, distribution, metabolism, excretion) studies for triazole-nicotinic acid hybrids?
- Methodological Answer : Radiolabeled analogs (e.g., ¹⁴C at the triazole methyl group) enable tracking metabolic pathways. In vitro hepatocyte assays and Caco-2 cell models assess permeability and first-pass metabolism. For in vivo studies, LC-MS/MS quantifies plasma/tissue concentrations, while mass spectrometry imaging (MSI) localizes compound distribution .
Data Analysis and Optimization
Q. How can researchers reconcile discrepancies between computational predictions and experimental results in solubility studies?
- Methodological Answer : Solubility parameters (e.g., Hansen solubility parameters) computed via COSMO-RS may conflict with experimental shake-flask assays due to polymorphic forms or aggregation. Pairing dynamic light scattering (DLS) with pH-solubility profiling (e.g., using Henderson-Hasselbalch adjustments) identifies dominant species (neutral vs. ionized) and guides co-solvent selection .
Q. What methodologies are effective for analyzing hydrogen-bonding networks in co-crystals of this compound?
- Methodological Answer : Hirshfeld surface analysis mapped via CrystalExplorer software quantifies intermolecular interactions (e.g., O-H···N or N-H···O bonds). Temperature-dependent SCXRD (100–300 K) reveals thermal motion effects on bond lengths, while solid-state NMR (¹³C/¹⁵N) corroborates protonation states .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
